4-[(2-Amino-ethyl)-methyl-amino]-piperidine-1-carboxylic acid benzyl ester
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Overview
Description
4-[(2-Amino-ethyl)-methyl-amino]-piperidine-1-carboxylic acid benzyl ester is a complex organic compound with potential applications in various fields of scientific research. This compound features a piperidine ring, which is a common structural motif in many biologically active molecules. The presence of both amino and ester functional groups makes it a versatile compound for chemical modifications and reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Amino-ethyl)-methyl-amino]-piperidine-1-carboxylic acid benzyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.
Introduction of the Amino Group: The amino group can be introduced through a nucleophilic substitution reaction using an appropriate amine.
Esterification: The carboxylic acid group is esterified with benzyl alcohol under acidic conditions to form the benzyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[(2-Amino-ethyl)-methyl-amino]-piperidine-1-carboxylic acid benzyl ester can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino groups can participate in nucleophilic substitution reactions to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso derivatives, while reduction can produce alcohols.
Scientific Research Applications
4-[(2-Amino-ethyl)-methyl-amino]-piperidine-1-carboxylic acid benzyl ester has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a ligand in biochemical assays or as a precursor for the synthesis of biologically active molecules.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(2-Amino-ethyl)-methyl-amino]-piperidine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with biological macromolecules, while the ester group may undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- **4-[(2-Amino-ethyl)-methyl-amino]-butanoic acid benzyl ester
- **4-[(2-Amino-ethyl)-methyl-amino]-hexanoic acid benzyl ester
Uniqueness
4-[(2-Amino-ethyl)-methyl-amino]-piperidine-1-carboxylic acid benzyl ester is unique due to its piperidine ring structure, which imparts specific chemical and biological properties. This distinguishes it from similar compounds with different ring structures or chain lengths.
Properties
IUPAC Name |
benzyl 4-[2-aminoethyl(methyl)amino]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2/c1-18(12-9-17)15-7-10-19(11-8-15)16(20)21-13-14-5-3-2-4-6-14/h2-6,15H,7-13,17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWKDDECMTYMZOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCN)C1CCN(CC1)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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